(1S,3R,4R,5R)-4-(2-hydroxyethyl)-5-(hydroxymethyl)-1-methylcyclopentane-1,3-diol
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Overview
Description
(1S,3R,4R,5R)-4-(2-hydroxyethyl)-5-(hydroxymethyl)-1-methylcyclopentane-1,3-diol, commonly known as isomaltulose, is a natural sweetener that is gradually gaining popularity in the food industry. Isomaltulose is a disaccharide carbohydrate that is derived from sucrose and is known for its low glycemic index.
Scientific Research Applications
Synthesis Studies
Research has explored the synthesis of various compounds and scaffolds that include cyclopentane diols similar to the specified chemical. For example, Nakahara et al. (2008) conducted synthetic studies towards new scaffolds for potential glycosidase inhibitors, utilizing a process that involved cyclopentanol derivatives (Nakahara, Okamoto, Suzuki, & Kanie, 2008).
Crystallographic Analysis
In the realm of crystallography, compounds structurally related to cyclopentane diols have been analyzed to understand their molecular configuration and stereochemistry. Zukerman-Schpector & Monteiro (1996) examined cyclopentanone derivatives to study their conformation and stereochemistry (Zukerman-Schpector & Monteiro, 1996).
Pharmacokinetic Studies
Research on the glucuronidation and metabolization of compounds structurally related to cyclopentane diols in different species has been conducted. Martin et al. (2006) investigated the glucuronidation of a cyclopentanediol derivative in various animal species (Martin, Lewis, Bernstein, Beattie, Martin, Riley, & Springthorpe, 2006).
Synthesis of Carbocyclic Nucleosides
Cyclopentane diol derivatives have been synthesized as precursors for carbocyclic nucleosides. Chang et al. (1994) reported on the stereocontrolled synthesis of a methano amino cyclopentane, a component for carbocyclic nucleosides (Chang, Bergmeier, Frick, Bathe, & Rapoport, 1994).
Study of Chemical Reactions
Chemical reactions involving cyclopentane diol derivatives have been studied for understanding different chemical processes and synthesis. Chiara et al. (2006) explored the transformation of 1-silyl-2,6-diketones into cyclopentanols and related compounds under various conditions (Chiara, García, Sesmilo, & Vacas, 2006).
properties
CAS RN |
183744-46-9 |
---|---|
Product Name |
(1S,3R,4R,5R)-4-(2-hydroxyethyl)-5-(hydroxymethyl)-1-methylcyclopentane-1,3-diol |
Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-4-(2-hydroxyethyl)-5-(hydroxymethyl)-1-methylcyclopentane-1,3-diol |
InChI |
InChI=1S/C9H18O4/c1-9(13)4-8(12)6(2-3-10)7(9)5-11/h6-8,10-13H,2-5H2,1H3/t6-,7+,8-,9+/m1/s1 |
InChI Key |
WNPIRCJYDBADBI-XAVMHZPKSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@@H]([C@@H]1CO)CCO)O)O |
SMILES |
CC1(CC(C(C1CO)CCO)O)O |
Canonical SMILES |
CC1(CC(C(C1CO)CCO)O)O |
synonyms |
1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(hydroxymethyl)-1-methyl-,[1S-(1-alpha-,3-alpha-,4-bta-,5-bta-)]-(9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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